N-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups and a piperidin-4-yl moiety at the 7-position. The piperidine ring is further modified with an N-methylacetamide group, distinguishing it from related structures.
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-11-10-16(21-15(17-11)9-12(2)18-21)20-7-5-14(6-8-20)19(4)13(3)22/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFFIFNGWIDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but substituents at key positions modulate activity:
Piperidine and Amide Modifications
- Target Compound : The N-methylacetamide-piperidine side chain may enhance blood-brain barrier penetration compared to bulkier groups.
- Derivatives : Compounds like 7-(1-ethylpiperidin-4-yl) or 7-[1-(2-fluoroethyl)piperidin-4-yl] introduce fluorinated alkyl chains, improving pharmacokinetics but increasing synthetic complexity .
- Compound 54 () : Replaces piperidine with morpholine and adds a difluoromethyl-benzimidazole group, likely targeting kinase enzymes .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~350–400 g/mol) is comparable to F-DPA (~440 g/mol) but lower than MPZP (~500 g/mol), suggesting favorable drug-likeness .
- Solubility : The piperidine-acetamide group may improve aqueous solubility relative to analogs with hydrophobic substituents (e.g., ’s chlorophenyl-thioacetamide) .
Research Findings and Implications
- Radiolabeling Potential: The target compound’s piperidine group could be functionalized for isotope labeling (e.g., ¹⁸F or ¹¹C) for neuroimaging, akin to F-DPA .
- Receptor Selectivity : Structural parallels to MPZP suggest possible CRF1 receptor activity, but the N-methylacetamide side chain may reduce off-target effects compared to bis(methoxyethyl) analogs .
- Antimicrobial Activity : ’s thioacetamide analog shows that sulfur-based linkages can broaden therapeutic applications, though the target compound’s acetamide may offer metabolic stability advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
